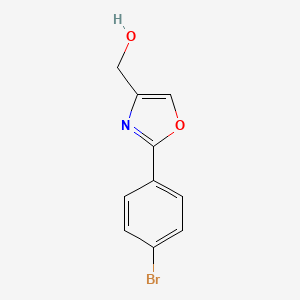

(2-(4-Bromophenyl)oxazol-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

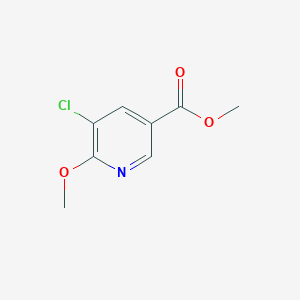

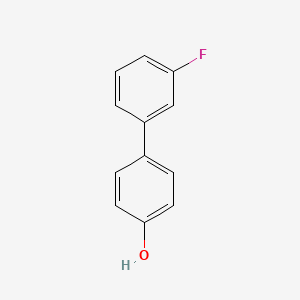

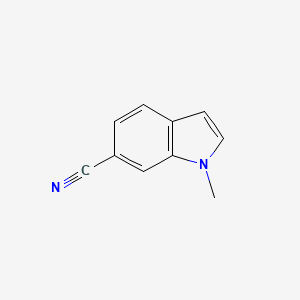

“(2-(4-Bromophenyl)oxazol-4-yl)methanol” is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The compound has a molecular weight of 254.08 .

Molecular Structure Analysis

The molecular structure of “(2-(4-Bromophenyl)oxazol-4-yl)methanol” includes a five-membered aromatic ring of oxazole, which contains atoms of nitrogen and oxygen . The compound also contains a bromophenyl group attached to the oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(4-Bromophenyl)oxazol-4-yl)methanol” are not fully detailed in the retrieved information. The compound has a molecular weight of 254.08 .Wissenschaftliche Forschungsanwendungen

- Application : This compound can be used in the development of hole-transport materials (HTMs) for perovskite solar cells (PSCs). A stable zinc complex-based HTM named BPZ23, which may contain the compound , has been used to improve hole mobility and PSC performance .

- Method : The compound is likely used in the synthesis of the HTM. The HTM is then incorporated into the PSC, where it helps to increase hole mobility .

- Results : The use of BPZ23 resulted in a 59.42% increase in hole mobility, leading to a good perovskite layer with reduced trap-assisted recombination. The power conversion efficiency of the fabricated inverted PSC using BPZ23 was up to 19.75% .

- Application : While the specific use of “(2-(4-Bromophenyl)oxazol-4-yl)methanol” is not mentioned, similar compounds have been used in the development of catechol-functionalized hydrogels. These hydrogels have various biomedical applications, including tissue repair and regeneration, antifouling and antimicrobial applications, drug delivery, and cell encapsulation and delivery .

- Method : The compound could potentially be used in the synthesis of the hydrogel. The hydrogel is then used in various applications, depending on its specific properties .

- Results : The results would vary depending on the specific application. However, the goal is to develop hydrogel materials with advanced functionalities and uncompromised adhesive properties .

Perovskite Solar Cell Applications

Biomedical Applications

Zukünftige Richtungen

Oxazole derivatives, including “(2-(4-Bromophenyl)oxazol-4-yl)methanol”, have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . They are being investigated for the development of novel compounds that show favorable biological activities . The future research in this field is likely to focus on the rational design of more biologically active and less toxic derivatives of oxazoles .

Eigenschaften

IUPAC Name |

[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNAHCKMFPVCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292759 |

Source

|

| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(4-Bromophenyl)oxazol-4-yl)methanol | |

CAS RN |

36841-48-2 |

Source

|

| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36841-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)